Methyl Bromodifluoroacetate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-bromo-2,2-difluoroacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3BrF2O2/c1-8-2(7)3(4,5)6/h1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOBCLXSGWMFVQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(F)(F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3BrF2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60382591 | |
| Record name | Methyl Bromodifluoroacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60382591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
683-98-7 | |
| Record name | Methyl Bromodifluoroacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60382591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl Bromodifluoroacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Reaction Pathways
Classic Synthetic Routes to Bromodifluoroacetic Compounds
Reaction of Alcohol with Bromodifluoroacetyl Halide
The synthesis of bromodifluoroacetic acid esters, such as methyl bromodifluoroacetate, is frequently achieved through the reaction of an alcohol with a bromodifluoroacetyl halide. google.comfluorine1.ru This method is a common pathway for producing various esters of bromodifluoroacetic acid. google.com The reaction involves the nucleophilic attack of the alcohol on the carbonyl carbon of the bromodifluoroacetyl halide, leading to the formation of the corresponding ester and a hydrogen halide. For instance, ethyl bromodifluoroacetate can be produced by reacting bromodifluoroacetyl halides with ethanol. fluorine1.ru The choice of alcohol determines the resulting ester. google.commasterorganicchemistry.com
The necessary bromodifluoroacetyl halides, such as bromodifluoroacetyl chloride (BrCF2COCl), are often prepared from various 1,1-difluorotetrahaloethanes. fluorine1.ruwikipedia.org These precursors can be converted to the acid halide, which is then directly reacted with the alcohol without isolation. google.com
Hydrolysis of Halides to Bromodifluoroacetic Acid Esters
A key step in several synthetic routes to bromodifluoroacetic acid and its esters is the hydrolysis of a bromodifluoroacetyl halide intermediate. google.comresearchgate.net This intermediate is typically generated from the reaction of a 1,1-difluoro-1,2-dibromodihaloethane with oleum (B3057394). google.comgoogle.com The resulting bromodifluoroacetyl halide (chloride and/or bromide) is continuously extracted from the reaction medium and then directly reacted with water to produce bromodifluoroacetic acid. google.comgoogle.com
Alternatively, the bromodifluoroacetyl halide can be reacted with an alcohol to form the corresponding ester. google.comgoogle.com For example, bromodifluoroacetyl chloride, when trapped in absolute ethanol, yields ethyl bromodifluoroacetate. google.comguidechem.com This method avoids the isolation of the often unstable or reactive acid halide intermediate. google.com The hydrolysis step itself is typically carried out by introducing the gaseous halide into water, sometimes followed by the addition of a neutralizing agent like sodium sulfite (B76179) to remove any residual bromine. google.com
Conversion of 1,1-Difluoro-1,2-dibromodihaloethane with Oleum
A significant industrial method for producing bromodifluoroacetic compounds involves the conversion of a 1,1-difluoro-1,2-dibromodihaloethane with oleum (fuming sulfuric acid). google.comgoogle.comjustia.com The starting materials for this process are compounds with the general formula CF₂BrCBrXY, where X and Y can be identical or different and represent either a bromine or a chlorine atom. google.comgoogle.com Specific examples of these starting materials include CF₂BrCCl₂Br and CF₂BrCBr₃. google.com
The reaction with oleum, which contains a high concentration of sulfur trioxide (SO₃), converts the haloethane into a bromodifluoroacetyl halide (CF₂BrC(O)Z, where Z is Br or Cl). google.comgoogle.com This intermediate is then typically reacted in situ with either water to form bromodifluoroacetic acid or an alcohol to form a bromodifluoroacetic acid ester. google.comgoogle.com This method is advantageous as it can produce high yields of the desired products without the need for toxic catalysts and from readily available industrial raw materials. google.com
Parameters Influencing Yield and Efficiency
Several parameters significantly influence the yield and efficiency of the synthesis of bromodifluoroacetic compounds from 1,1-difluoro-1,2-dibromodihaloethanes and oleum.
SO₃/CF₂BrCBrXY Molar Ratio: The molar ratio of sulfur trioxide (SO₃) to the starting haloethane is a critical factor. google.com Ratios between 1 and 4 are generally used, with a preferred range of 1 to 2.5. google.com For instance, using an SO₃/CF₂BrCFClBr molar ratio of approximately 1.6 resulted in a 68% yield of this compound, whereas a ratio of 2.8 yielded only 34%. google.comgoogle.com Another example showed that with a 40% oleum and an SO₃/BrCF₂CFClBr molar ratio of 1.5, a high yield of bromodifluoroacetyl chloride was achieved. guidechem.com
Reaction Time: The duration of the reaction also plays a crucial role. In one study, a reaction time of 10 hours under reflux was employed. google.comgoogle.com Another synthesis reacted the components for 20 hours at 75°C. google.comguidechem.com
Temperature: The reaction temperature is controlled to facilitate the vaporization of the bromodifluoroacetyl halide from the reaction mixture. google.com The conversion of the haloethane to the acetyl halide is typically carried out at a temperature no higher than 120°C, and advantageously between 40°C and 100°C. google.com The subsequent reaction with an alcohol is generally performed at a temperature at most equal to the reflux temperature of the alcohol. google.com
Oleum Concentration: The concentration of SO₃ in the oleum is also specified. Concentrations ranging from 50% to 70% by weight are commonly used, with 65% being a specifically mentioned concentration. google.comgoogle.com The use of a 30% oleum has also been reported. google.comgoogle.com
Table 1: Influence of Reaction Parameters on the Synthesis of Bromodifluoroacetic Compounds
| Parameter | Reported Values/Ranges | Effect on Reaction |
| SO₃/Haloethane Molar Ratio | 1 to 4 (preferred 1-2.5) | Significantly impacts yield. A ratio of ~1.6 gave a 68% yield, while 2.8 gave a 34% yield. |
| Reaction Time | 6 to 20 hours | Longer reaction times are often employed to ensure complete conversion. |
| Temperature | Conversion: ≤ 120°C (40-100°C preferred); Esterification: ≤ reflux temp. of alcohol | Controls the vaporization of the intermediate and the rate of the final reaction. |
| Oleum SO₃ Concentration | 30% to 70% by weight | Higher concentrations are generally used to drive the initial conversion. |
Advanced Synthetic Strategies Utilizing this compound
Transition Metal-Catalyzed Reactions
This compound serves as a valuable building block in advanced synthetic strategies, particularly in transition metal-catalyzed reactions for the introduction of the difluoromethyl or difluoroacetyl group into organic molecules. researchgate.netchemimpex.commdpi.com These methods offer efficient ways to construct carbon-carbon and carbon-heteroatom bonds under mild conditions.
Copper-Catalyzed Reactions: Copper catalysts have been extensively used in reactions involving ethyl bromodifluoroacetate, a close analog of the methyl ester. These reactions include the difluoroacetylation of various substrates. For example, copper catalysis enables the direct C-3 difluoroacetylation of quinoxalinones and the difluoroacetylation of alkenes. mdpi.com It has also been used for the C-H difluoroacetylation–cycloamidation of anilines and the C-2 difluoromethylation of indoles and pyrroles. mdpi.com A copper-catalyzed process using ethyl bromodifluoroacetate allows for the difluoromethylation of electron-rich arenes with a Friedel–Crafts-type regioselectivity. researchgate.net
Palladium-Catalyzed Reactions: Palladium catalysts are effective in cross-coupling reactions. A palladium-catalyzed Negishi cross-coupling of ethyl bromodifluoroacetate with aryl bromides or triflates has been developed to form C(sp²)-CF₂ bonds. researchgate.net This reaction proceeds under mild conditions and does not require the pre-formation of organozinc reagents. researchgate.net Palladium catalysis has also been employed for the difluoromethylation of aryl boronic acids and their derivatives. researchgate.netrsc.org
Other Transition Metals: Other transition metals like iridium and nickel have also found application. Iridium photoredox catalysis can be used for the C-H difluoromethylation of heteroarenes. rsc.org Nickel catalysts have been used for the difluoromethylation of aryl halides, aryl boronic acids, and aryl Grignard reagents. rsc.org
These transition metal-catalyzed reactions highlight the versatility of this compound and its ethyl analog as reagents for introducing fluorine-containing motifs into complex molecules, which is of significant interest in medicinal chemistry and materials science. chemimpex.combeilstein-journals.org
Table 2: Overview of Transition Metal-Catalyzed Reactions with Bromodifluoroacetates
| Catalyst System | Substrate(s) | Product Type |
| Copper (Cu) | Quinoxalinones, Alkenes, Anilines, Electron-rich arenes | Difluoroacetylated compounds, Difluoromethylated arenes |
| Palladium (Pd) | Aryl bromides, Aryl triflates, Aryl boronic acids | Aryldifluoroacetates, Difluoromethylated arenes |
| Iridium (Ir) | Heteroarenes | C-H difluoromethylated heteroarenes |
| Nickel (Ni) | Aryl halides, Aryl boronic acids, Aryl Grignard reagents | Difluoromethylated arenes |
Copper-Mediated/Catalyzed Reactions
Copper catalysis has proven to be a powerful tool for activating this compound and facilitating its participation in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. The generation of a copper-difluoroacetate intermediate is a common feature in many of these transformations, which then engages with various coupling partners.
Cross-Coupling Reactions (e.g., with alkenyl or aryl iodides/bromides)
Copper-mediated cross-coupling reactions of bromodifluoroacetates with aryl and vinyl halides provide a direct route to aryldifluoroacetates and alkenyldifluoroacetates. While many examples in the literature utilize ethyl bromodifluoroacetate, the reactivity is analogous for the methyl ester. These reactions typically involve the in situ formation of a copper-difluoroenolate or a related organocopper species that couples with the halide.
Research has shown that copper powder can effectively mediate the coupling of bromodifluoroacetates with vinyl iodides. For instance, the reaction of a terminal vinyl iodide with ethyl bromodifluoroacetate in the presence of copper powder leads to the formation of the corresponding α,α-difluoro ester. This method has been applied in the synthesis of fluorinated analogues of bioactive compounds. Similarly, copper-catalyzed couplings with aryl iodides have been developed, offering a pathway to aryldifluoroacetates which are precursors to valuable difluoromethylarenes. researchgate.netrsc.org
Table 1: Copper-Mediated Cross-Coupling of Bromodifluoroacetates with Alkenyl/Aryl Halides
| Substrate 1 | Substrate 2 | Catalyst/Mediator | Solvent | Temperature (°C) | Product | Yield (%) | Reference |
| Ethyl Bromodifluoroacetate | Terminal Vinyl Iodide | Cu powder | Acetonitrile | Reflux | Ethyl Alkenyldifluoroacetate | - | researchgate.net |
| Ethyl Bromodifluoroacetate | Aryl Iodide | Cu powder | DMSO | 60 | Ethyl Aryldifluoroacetate | Moderate to Good | rsc.org |
| Ethyl 2,2-difluoro-2-(trimethylsilyl)acetate | Aryl Iodide | CuI | DMSO | 60 | α-Aryl-α,α-difluoroacetate | Good | berkeley.edu |
Note: Specific yield data for this compound in this direct coupling is not extensively detailed in the cited literature, which primarily focuses on the ethyl ester or silyl (B83357) derivatives.
Michael-Type 1,4-Addition Reactions
The copper-mediated 1,4-addition of this compound to α,β-unsaturated carbonyl compounds is a highly effective method for the synthesis of δ-keto-α,α-difluoroesters. This reaction proceeds via a putative anionic intermediate generated from the reaction of the bromodifluoroacetate with copper powder. nih.gov
The reaction of ethyl bromodifluoroacetate with various Michael acceptors, such as 2-cyclohexen-1-one, in the presence of copper powder in DMSO at 55 °C, selectively affords the 1,4-addition product. nih.govmdpi.com The efficiency of this transformation can be significantly improved by the addition of TMEDA (tetramethylethylenediamine), which allows the reaction to proceed in solvents with lower boiling points like THF and exclusively forms the 1,4-adduct. chemrxiv.org This methodology has been applied to the synthesis of γ,γ-difluorinated analogues of glutamic acid and glutamine. chemrxiv.org
Table 2: Copper-Mediated Michael-Type 1,4-Addition of Ethyl Bromodifluoroacetate
| Michael Acceptor | Additive | Solvent | Temperature (°C) | Product | Yield (%) | Reference |
| 2-Cyclohexen-1-one | None | DMSO | 55 | Ethyl 2,2-difluoro-2-(3-oxocyclohexyl)acetate | 45 (isolated) | nih.gov |
| Various | TMEDA | THF | - | 1,4-adduct | Significantly Improved | chemrxiv.org |
| N-protected α,β-unsaturated α-amino acid esters | None | - | - | γ,γ-difluorinated glutamic acid analogues | Good | chemrxiv.org |
Radical Addition to Non-Activated Olefins
Copper catalysis can also promote the radical addition of bromodifluoroacetates to olefins. Mechanistic studies have confirmed that an atom transfer radical addition (ATRA) process is involved in the copper-catalyzed bromodifluoroacetylation of alkenes using ethyl bromodifluoroacetate. nih.gov This reaction proceeds under mild conditions and avoids the formation of byproducts from hydrodifluoroacetylation or direct alkenyl C-H difluoroacetylation. nih.gov
A study has shown that the complex formed from ethyl bromodifluoroacetate and copper powder can react with unactivated olefins to yield radical addition products. beilstein-journals.org This provides a pathway to introduce a functionalized difluoroacetyl group across a double bond. More specifically, a copper-catalyzed free radical addition of alkynols with ethyl bromodifluoroacetate has been developed to synthesize difluoroheterocyclic compounds, highlighting the versatility of this radical pathway. nih.govresearchgate.net
Copper-Catalyzed Carbocyclization for N-Containing Heterocycles
A notable application of ethyl bromodifluoroacetate is its role as a C1 synthon in the copper-catalyzed synthesis of various nitrogen-containing heterocycles. In an efficient one-pot cascade process, ethyl bromodifluoroacetate reacts with primary amines, where it serves a dual function as both a C1 synthon and a difluoroalkylating reagent. acs.org
A practical and efficient copper-catalyzed carbocyclization of 2-functionalized anilines with ethyl bromodifluoroacetate has been developed to afford a variety of N-containing heterocycles such as quinazolinones, benzimidazoles, benzoxazoles, and benzothiazoles in satisfactory yields. researchgate.netnih.govescholarship.org The proposed mechanism involves the in situ generation of difluorocarbene. researchgate.net The optimal conditions for this transformation typically involve CuI as the catalyst and K₃PO₄ as the base in a solvent like 1,4-dioxane (B91453) at 100 °C. researchgate.net
Table 3: Copper-Catalyzed Carbocyclization using Ethyl Bromodifluoroacetate
| Substrate | Catalyst | Base | Solvent | Temperature (°C) | Product Type | Yield (%) | Reference |
| 2-Functionalized Anilines | CuI | K₃PO₄ | 1,4-Dioxane | 100 | N-Containing Heterocycles | Satisfactory | researchgate.net |
| Primary Amines | - | Na₂CO₃ | - | - | N-Containing Heterocycles | - | researchgate.net |
Decarboxylative Trifluoromethylation
Copper-catalyzed decarboxylative trifluoromethylation using bromodifluoroacetate derivatives provides an effective route to trifluoromethylated compounds. This process typically involves the conversion of alcohols to their corresponding bromodifluoroacetate esters, which then undergo a copper-catalyzed decarboxylation and subsequent trifluoromethylation.
A two-step method has been reported for the conversion of allylic alcohols to trifluoromethanes via their bromodifluoroacetic esters, utilizing catalytic amounts of CuI and N,N'-dimethylethylenediamine (DMEDA). escholarship.org Mechanistic studies suggest the involvement of a π-allyl intermediate and a reactive CuCF₃ species. escholarship.org This method is advantageous as it avoids the use of stoichiometric iodine. escholarship.org Similarly, propargyl bromodifluoroacetates can undergo copper-catalyzed decarboxylative trifluoromethylation. The choice of the ester group can be crucial; for instance, phenyl bromodifluoroacetate has been identified as a stable and effective trifluoromethylating reagent for the deoxytrifluoromethylation of alcohols.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium catalysis offers a complementary approach to copper for the cross-coupling of bromodifluoroacetates with aryl electrophiles. These reactions expand the toolbox for creating C(sp²)–CF₂ bonds.
A palladium-catalyzed Negishi-type cross-coupling of ethyl bromodifluoroacetate with aryl bromides and aryl triflates has been successfully developed. This reaction proceeds under mild conditions and notably does not require the pre-formation of an organozinc reagent. This was the first reported instance of converting aryl triflates into products containing a C–CF₂ bond via this method. The reaction demonstrates broad functional group tolerance.
Table 4: Palladium-Catalyzed Cross-Coupling of Ethyl Bromodifluoroacetate
| Aryl Electrophile | Catalyst System | Solvent | Temperature (°C) | Product | Yield (%) | Reference |
| Aryl Bromide | Pd(dba)₂ / Ligand | - | - | Ethyl Aryldifluoroacetate | Good | |
| Aryl Triflate | Pd(dba)₂ / Ligand | - | - | Ethyl Aryldifluoroacetate | Good | |
| Aryl Iodide (with Ethyl Bromofluoroacetate) | Pd catalyst / Zn | - | - | Ethyl Arylfluoroacetate | - |
Radical Chemistry and Photoredox Catalysis
Radical reactions involving this compound provide a powerful tool for the formation of C-C bonds and the synthesis of complex fluorinated molecules. These reactions are often initiated by photoredox catalysis, which allows for mild reaction conditions.
The difluoromethyl radical (•CF₂H) is a key intermediate in many C-H difluoromethylation reactions. rsc.org While various precursors exist, bromodifluoroacetates can generate an electrophilic difluoroalkyl radical under visible light irradiation, often facilitated by an electron-donor acceptor (EDA) complex. d-nb.info For instance, the interaction of bromodifluoroacetate with tetramethylethylenediamine (TMEDA) under visible light can produce the desired radical species. d-nb.info The stability and geometry of fluoroalkyl radicals are influenced by the degree of fluorine substitution. rsc.org
The radical generated from this compound can readily add to alkenes. researchgate.net A copper-catalyzed regioselective bromodifluoroacetylation of alkenes using ethyl bromodifluoroacetate has been developed, proceeding via an atom transfer radical addition (ATRA) mechanism. acs.org This method is advantageous as it avoids byproducts from hydrodifluoroacetylation or direct C-H difluoroacetylation. acs.org The reaction is compatible with a range of terminal alkenes, including those with functional groups like phenol (B47542) ethers and sulfonyl amides, and can even be applied to disubstituted terminal alkenes to create tertiary bromides. acs.org Another approach involves the formation of an electron-donor acceptor (EDA) complex to generate an electrophilic difluoroalkyl radical that adds to the alkene, initiating a cascade reaction. d-nb.info
Photoinduced reactions of this compound are central to diversity-oriented synthesis (DOS), a strategy aimed at creating structurally diverse molecules. rsc.orgresearchgate.net Visible-light-driven reactions employing bromodifluoroacetate as a multifunctional synthon enable the efficient synthesis of a variety of linear and cyclic compounds. rsc.org For example, the photoinduced reaction of bromodifluoroacetates with β-enamino esters can lead to α-ketoester β-enamino esters, 3,3-difluoro-4-pyrrolin-2-ones, and 3-fluoro-3-pyrrolin-2-ones. rsc.org These methodologies are attractive due to their mild conditions, broad substrate compatibility, and operational simplicity. rsc.org Photoinduced multicomponent reactions have also been developed, for instance, reacting arylamines, enaminones, and difluorobromoacetates to synthesize 2,3-difunctionalized quinolines. researchgate.net
Transition Metal-Free Methods
Mechanisms of Reaction (e.g., radical intermediates, anionic intermediates, difluorocarbene generation)
The reactions of methyl or ethyl bromodifluoroacetate can proceed through several distinct mechanistic pathways depending on the substrates and reaction conditions.
Anionic Intermediates/Nucleophilic Attack: In the N-difluoromethylation of pyridines, the reaction is proposed to proceed through a direct nucleophilic attack of the pyridine (B92270) nitrogen on the electrophilic carbon atom of the ethyl bromodifluoroacetate. researchgate.net The formation of the initial N-alkylation product supports this pathway over one involving the generation of a difluorocarbene intermediate. researchgate.net
Difluorocarbene Generation: In other contexts, particularly under basic conditions, ethyl bromodifluoroacetate can serve as a precursor to difluorocarbene (:CF₂). organic-chemistry.org For instance, in the base-promoted annulation of enaminones, it is suggested that difluorocarbene is generated in situ and then undergoes annulation with the enaminone. organic-chemistry.org Similarly, in certain reactions with primary amines, ethyl bromodifluoroacetate can act as a C1 synthon through a process involving decarboxylation and debromination to form difluorocarbene. mdpi.com
Radical Intermediates: While many applications are transition-metal-free, mechanistic studies of copper-catalyzed reactions provide insight into potential radical pathways. The single-electron transfer (SET) from a Cu(I) species to ethyl bromodifluoroacetate can generate a carbomethoxydifluoromethyl radical (•CF₂COOEt). mdpi.com This radical can then engage in various transformations, such as addition to alkenes or alkynes. mdpi.com In base-promoted homolytic aromatic substitution (HAS) type reactions, the generation of an aryl radical is a key step, which could then react with a species derived from the bromodifluoroacetate reagent. cas.cn
Applications in Advanced Chemical Synthesis
Synthesis of Fluorinated Bioactive Compounds
The introduction of fluorine atoms into bioactive molecules can profoundly influence their physicochemical and biological properties, often leading to enhanced metabolic stability, increased binding affinity, and improved membrane permeability. Methyl bromodifluoroacetate serves as a key building block for the synthesis of such fluorinated compounds.
Medicinal Chemistry Applications
In the realm of medicinal chemistry, the strategic incorporation of fluorine can lead to the development of more potent and effective therapeutic agents. This compound has been instrumental in the synthesis of various classes of fluorinated compounds with potential medicinal applications.
While direct synthesis of difluorinated Vitamin D analogs using this compound is not extensively documented in publicly available literature, the compound is a crucial precursor for creating key fluorinated building blocks necessary for such syntheses. nih.govresearchgate.net The general strategy involves the use of this compound to construct difluorinated side chains or A-ring precursors, which are then incorporated into the Vitamin D scaffold. For instance, fluorinated A-ring phosphine (B1218219) oxides, which are valuable building blocks for fluorinated vitamin D analogs, can be synthesized through multi-step sequences where a difluoromethyl group, originating from a reagent like this compound, is incorporated early in the synthesis. nih.gov The introduction of a difluoromethyl group in place of a hydroxyl group in Vitamin D analogs has been shown to result in compounds with strong antiproliferative activity and significantly reduced calcemic effects, highlighting the therapeutic potential of this modification. nih.gov
α,α-Difluoro-γ-aminobutyric acid (GABA) derivatives are of significant interest in medicinal chemistry due to their potential as neuromodulators. The synthesis of these compounds can be effectively achieved through a Reformatsky-type reaction involving this compound. nih.govwikipedia.org This reaction typically involves the formation of an organozinc reagent from this compound, which then adds to an imine to form the desired α,α-difluoro-β-amino ester. nih.govrsc.orgorganic-chemistry.org
A common approach utilizes the reaction of the Reformatsky reagent derived from ethyl bromodifluoroacetate with chiral N-tert-butylsulfinimines. nih.gov The analogous reaction with this compound is expected to proceed similarly. This asymmetric synthesis allows for the stereoselective formation of the α,α-difluoro-β-amino acid derivatives, which are valuable precursors for a variety of biologically active molecules. The reaction conditions and outcomes for a typical synthesis are summarized in the table below.
| Reactants | Reaction Type | Key Reagents | Product | Significance |
|---|---|---|---|---|
| This compound and N-tert-butylsulfinimines | Asymmetric Reformatsky Reaction | Zinc (activated) | Chiral α,α-Difluoro-β-amino Esters | Provides stereoselective access to precursors of α,α-Difluoro-GABA derivatives. |
This methodology provides a direct and efficient route to enantiomerically enriched α,α-difluoro-β-amino acid derivatives, which are otherwise challenging to synthesize.
Fluorinated heterocycles are a cornerstone of modern medicinal chemistry, with many approved drugs containing these structural motifs. This compound is a key reagent for the synthesis of a variety of fluorinated N-containing heterocycles.
3,3-Difluoro-4-pyrrolin-2-ones: The synthesis of 3,3-difluoro-2-pyrrolidone derivatives, which can be precursors to 3,3-difluoro-4-pyrrolin-2-ones, has been accomplished using ethyl bromodifluoroacetate. researchgate.net The synthesis begins with a Reformatsky-type reaction to generate ethyl difluoroiodoacetate, which then undergoes an addition reaction with trimethylvinylsilane in the presence of copper. The resulting intermediate reacts with primary amines to form the 3,3-difluoropyrrolidin-2-one (B575821) ring system. researchgate.net The use of this compound in a similar reaction sequence is anticipated to yield the corresponding methyl ester derivatives.
Indolizines: Indolizine derivatives are an important class of N-heterocycles with a range of biological activities. An efficient method for the synthesis of indolizines involves the annulation of pyridinium (B92312) salts with ethyl bromodifluoroacetate. researchgate.netacs.org While the literature predominantly cites the ethyl ester, the reactivity of this compound is expected to be analogous in this copper-catalyzed reaction. The reaction proceeds under mild conditions and allows for the convenient synthesis of various substituted indolizines.
Other N-containing Heterocycles: this compound can be used to introduce difluoromethyl groups into a variety of other nitrogen-containing heterocycles. For example, copper-catalyzed C-H difluoroacetylation of quinoxalinones with ethyl bromodifluoroacetate has been reported to proceed with good to excellent yields. mdpi.comscispace.com This method provides a direct route to C-3 difluoroacetylated quinoxalinones, which are valuable scaffolds in medicinal chemistry.
The following table summarizes the synthesis of various fluorinated heterocycles using bromodifluoroacetate reagents.
| Heterocycle Class | Synthetic Approach | Role of Bromodifluoroacetate | Key Reaction Conditions |
|---|---|---|---|
| 3,3-Difluoro-2-pyrrolidones | Multi-step synthesis from ethyl bromodifluoroacetate | Source of the difluoromethylene group | Reformatsky reaction, Copper-mediated addition, Cyclization with amines |
| Indolizines | Annulation of pyridinium salts | Difluorocarbene precursor | Copper catalysis |
| Quinoxalinones | Direct C-H difluoroacetylation | Difluoroacetylating agent | Copper catalysis |
The direct difluoromethylation of large biomolecules like proteins using this compound is a challenging and less explored area. However, the synthesis of difluoromethylated amino acids, the building blocks of proteins, is well-established and provides a pathway to incorporate this moiety into peptides and proteins through solid-phase peptide synthesis.
The synthesis of phenylalanine derivatives bearing a CF₂Br moiety can be achieved using ethyl bromodifluoroacetate in a copper-mediated reaction with methylbenzene derivatives. dovepress.com The resulting bromodifluoromethylated precursors can then be converted into the corresponding amino acids. While this example uses the ethyl ester, the methyl ester would perform similarly. This approach allows for the site-specific incorporation of a difluoromethyl group into a peptide chain, enabling the study of its effects on peptide structure and function. The CF₂Br group can serve as a bioisostere for other functional groups and can participate in halogen bonding, potentially influencing protein-protein interactions. dovepress.com
Agrochemical Applications (e.g., fungicides, insecticides, herbicides)
The introduction of fluorine into agrochemicals can significantly enhance their efficacy, selectivity, and environmental persistence. This compound is a valuable building block for the synthesis of fluorinated pesticides. chemimpex.com
The general synthetic strategies often involve the reaction of this compound with appropriate precursors to generate difluoromethylated heterocycles or side chains that are common motifs in modern agrochemicals. The presence of the difluoromethyl group can block metabolic pathways in pests and weeds, leading to enhanced biological activity. olemiss.edunih.gov
Formation of Specific Fluorinated Moieties
This compound (MBDF) is a versatile reagent in synthetic organic chemistry, primarily utilized for the introduction of fluorine-containing functional groups into a wide array of molecules. Its reactivity allows for the formation of several key fluorinated moieties that are of significant interest in the development of pharmaceuticals, agrochemicals, and advanced materials.
Introduction of Difluoromethyl (CF2H) Group
The difluoromethyl (CF2H) group is a crucial substituent in medicinal chemistry, often serving as a bioisostere for hydroxyl, thiol, or amino groups. researchgate.net Its unique properties, such as acting as a lipophilic hydrogen bond donor, make it a valuable functional group for modulating the physicochemical and biological properties of drug candidates. researchgate.net this compound serves as a key precursor for introducing this group through several synthetic strategies.
One major pathway involves the generation of difluorocarbene (:CF2) from MBDF. nih.govacs.org Under basic conditions, MBDF can undergo decarboxylation and debromination to release the highly reactive difluorocarbene intermediate. researchgate.net This carbene can then be trapped by various nucleophiles, including phenols and thiols, to form difluoromethyl ethers and thioethers, respectively. Subsequent protonation of the difluorinated intermediate yields the desired CF2H group.
Palladium-catalyzed cross-coupling reactions represent another effective method for the introduction of the difluoromethyl group using bromodifluoroacetate reagents. nih.gov In these reactions, aryl boronic acids can be coupled with bromodifluoroacetate in the presence of a palladium catalyst. Mechanistic studies suggest that this transformation also proceeds through a difluorocarbene pathway, highlighting the versatility of this intermediate. The reaction exhibits high efficiency and compatibility with a wide range of functional groups. nih.gov
Furthermore, radical reactions provide an alternative route. Under specific conditions, such as those mediated by sodium dithionite (B78146) (Na₂S₂O₄), this compound can generate a difluoroacetyl radical (•CF₂CO₂Me). nih.gov This radical can then add to various substrates, like vinyl ethers, to form difluoroacetyl-substituted products. nih.gov While this method introduces the CF₂CO₂Me moiety, subsequent chemical transformations are required to convert the ester group into the desired CF₂H functionality.
Introduction of Perfluoroalkyl Chains
Perfluoroalkyl (Rf) chains are integral components in materials science and medicinal chemistry due to their unique properties, including high thermal stability, chemical inertness, and lipophilicity. While numerous methods exist for the introduction of longer perfluoroalkyl chains, such as pentafluoroethyl (C₂F₅) or heptafluoropropyl (C₃F₇), using specific reagents like Ruppert-Prakash reagents (TMSC₂F₅) or perfluoroalkyl iodides, the direct use of this compound for this purpose is not a primary application. nih.govresearchgate.net
The chemistry of this compound is dominated by its function as a source of either a difluoroacetyl moiety (a C2 unit) or, more commonly, a difluorocarbene (a C1 unit). nih.govnih.gov The cleavage of the C-Br and C-C bonds to generate :CF₂ is a facile process that dictates its primary reactivity. researchgate.net Consequently, the molecule is not typically employed as a building block for the direct, single-step introduction of perfluoroalkyl chains longer than one carbon. Syntheses requiring such longer chains generally rely on alternative fluorinated starting materials specifically designed for that purpose. nih.gov
Synthesis of Oxamate (B1226882) Esters
A notable application of bromodifluoroacetate esters, including the methyl variant, is in the synthesis of oxamate esters. Oxamate esters are valuable structural motifs found in various bioactive molecules and serve as important synthetic intermediates. researchgate.net A modern and efficient method for their synthesis involves an aerobic photoredox-catalyzed reaction between a bromodifluoroacetate ester and a primary or secondary amine. researchgate.net
This transformation proceeds under mild conditions, typically using an iridium-based photocatalyst like Ir(ppy)₃ or an organic dye such as Eosin Y, and is conducted under an open-air or oxygen atmosphere. researchgate.net The reaction involves the formation of a fluoroalkyl radical, which then reacts with molecular oxygen and the amine in a cascade process to yield the corresponding oxamate ester. researchgate.net This method is advantageous as it avoids the use of sensitive and hazardous reagents often required in traditional methods for oxamate synthesis. The scope of the reaction is broad, tolerating a variety of aliphatic and aromatic amines.
Role as a C1 Synthon
One of the most powerful applications of this compound in advanced chemical synthesis is its role as a C1 synthon through the generation of difluorocarbene (:CF₂). nih.govcas.cn A C1 synthon is a chemical species that provides a single carbon atom to a molecular framework during a synthesis. Upon treatment with a suitable base or under thermal conditions, bromodifluoroacetate esters readily eliminate bromide and a carboxylate group to furnish the highly reactive difluorocarbene intermediate. researchgate.netorganic-chemistry.org
This in situ generated difluorocarbene is a moderately electrophilic species that can participate in a wide range of chemical transformations. acs.org Its utility as a C1 building block is most prominently demonstrated in cycloaddition reactions. For instance, :CF₂ generated from sodium bromodifluoroacetate reacts efficiently with various alkenes and alkynes to produce gem-difluorocyclopropanes and gem-difluorocyclopropenes, respectively. organic-chemistry.org These small, strained, fluorinated rings are valuable precursors for more complex molecules.
Furthermore, difluorocarbene can be used in the synthesis of heterocyclic compounds. researchgate.net Copper-catalyzed [4+1] cycloaddition reactions between silyl (B83357) dienol ethers and difluorocarbene (from sodium bromodifluoroacetate) provide access to β,β-difluorocyclopentanone derivatives. researchgate.net The reagent also plays a dual role in some cascade reactions, where it first acts as a C1 synthon to form an isocyanide intermediate with a primary amine, which then participates in subsequent transformations. researchgate.net This reactivity underscores the importance of this compound as a versatile and efficient source for single-carbon-atom insertions in the construction of complex fluorinated molecules.
Computational and Theoretical Studies
Quantum Chemical Calculations
Quantum chemical calculations allow researchers to model molecular structures, energies, and properties, offering a powerful lens through which to examine the behavior of Methyl Bromodifluoroacetate in chemical reactions. nih.gov These calculations have been pivotal in developing synthetic methodologies by analyzing reaction mechanisms and, increasingly, by predicting unknown reactions. nih.gov
A significant application of quantum chemistry is the prediction of potential reaction pathways and the resulting products. nih.gov For reactions involving difluoromethyl groups, such as those derived from this compound, computational methods like the Artificial Force Induced Reaction (AFIR) can be employed to explore a wide range of possible chemical transformations. nih.gov This approach has been successfully used to guide the development of new synthetic routes for compounds like difluoroglycine derivatives by predicting reaction outcomes and yields. nih.gov
In the context of reactions involving this compound, a key predicted pathway is the formation of a difluoroacetyl radical. For instance, in copper-catalyzed reactions, the oxidative interaction between a Cu(I) species and a bromodifluoroacetate is proposed to generate the crucial RCF₂ radical intermediate. mdpi.com This radical can then engage in various subsequent reactions, such as addition to alkenes, leading to a variety of functionalized difluoroalkylated products. mdpi.com Computational screening using these methods can effectively guide the selection of substrates and reaction conditions to favor desired outcomes. nih.gov
Table 1: Computational Methods for Reaction Pathway Prediction Click on a row to view more details.
| Method | Description | Application Example |
|---|---|---|
| Artificial Force Induced Reaction (AFIR) | A method that uses a virtual force in quantum chemical calculations to systematically find reaction pathways from an equilibrium structure. nih.gov | Predicting the formation of difluoroglycine from difluorocarbene, ammonia, and CO₂, including yields of side products like bromodifluoroacetic acid. nih.gov |
| Intrinsic Reaction Coordinate (IRC) | A method used to trace reaction pathways starting from a known transition state structure on the potential energy surface. nih.gov | Confirming the connection between a transition state and the corresponding reactants and products in a proposed mechanism. |
| Rate Constant Matrix Contraction (RCMC) | A method used in conjunction with pathway exploration methods to estimate the yields of possible products based on calculated rate constants. nih.gov | Estimating the computational yield of difluoroglycine (69.6%) versus bromodifluoroacetic acid (29.3%) in a proposed reaction. nih.gov |
Quantum chemical calculations are crucial for detailing the step-by-step mechanism of a reaction. This involves identifying and characterizing the energies of reactants, products, intermediates, and, most importantly, transition states. diva-portal.orgmit.edu The activation energy, derived from the energy difference between the reactants and the transition state, allows for a direct comparison with experimental kinetic data. diva-portal.org
For copper-catalyzed reactions involving ethyl bromodifluoroacetate, a close analog of the methyl ester, a tandem radical process has been proposed. mdpi.com Computational studies can model this process, which includes steps like:
Oxidative addition of the bromodifluoroacetate to a Cu(I) catalyst to form a difluoroalkyl radical and a Cu(II) species. mdpi.com
Addition of the radical to an alkene to generate a new alkyl radical intermediate. mdpi.com
Capture of this intermediate by the Cu(II) species to form a new organocopper intermediate. mdpi.com
Reductive elimination to yield the final product and regenerate the Cu(I) catalyst. mdpi.com
Computational chemistry is a powerful tool in the rational design of new and improved catalysts. frontiersin.orgpnnl.gov By providing atomistic-level insights into catalytic mechanisms, these studies help explain experimental observations and, increasingly, possess the predictive power to identify promising new catalyst structures before they are synthesized. frontiersin.orgucc.iefrontiersin.org
The process of designing a catalyst for a specific transformation with this compound would involve:
Mechanism Elucidation: Using quantum calculations to understand the detailed mechanism with an existing or hypothetical catalyst. pnnl.gov
Identifying Key Parameters: Determining the geometric and electronic properties of the catalyst that govern its activity and selectivity. For example, in metal-organic frameworks (MOFs) used as catalysts, factors like the metal center, linker functionality, and pore environment are crucial. ucc.iefrontiersin.org
In Silico Screening: Computationally evaluating a library of potential catalyst candidates to predict their performance. This can involve modifying ligands, metal centers, or support materials to optimize interactions with the reactants and stabilize key transition states. pnnl.govnih.gov
For instance, in designing a catalyst for the enantioselective construction of specific stereocenters, DFT calculations can be used to rationalize the observed sense and level of enantioselectivity, guiding the optimization of the catalyst structure. nih.gov
Mechanistic Investigations (e.g., time-resolved spectroscopy, radical trapping experiments)
While computational studies provide theoretical models, experimental techniques are essential for validating these models and detecting key reaction intermediates.
Radical trapping experiments are a cornerstone of mechanistic investigation for reactions suspected to involve radical intermediates. whiterose.ac.uk In the context of reactions with alkyl bromodifluoroacetates, the formation of a difluoroacetyl radical is a commonly proposed mechanistic step. mdpi.comresearchgate.net To confirm this, a "radical trap" or "spin trap" is added to the reaction mixture. This is a molecule that reacts rapidly with transient radicals to form a more stable, detectable adduct. nih.govharvard.edu
Commonly used spin traps include:
TEMPO (2,2,6,6-tetramethylpiperidine-N-oxyl): A stable radical that can trap carbon-centered radicals. harvard.edu
PBN (Phenyl tert-butyl nitrone) and DMPO (5,5-dimethyl-1-pyrroline-N-oxide): Nitrone-based traps that form stable nitroxide radical adducts upon reaction with a transient radical. These adducts can often be characterized by Electron Paramagnetic Resonance (EPR) spectroscopy. nih.gov
In studies on the related compound ethyl iododifluoroacetate, EPR spectroscopy combined with spin traps like PBN and DMPO provided the first direct evidence of the ethoxycarbonyldifluoromethyl radical. nih.gov Similarly, when reactions of ethyl bromodifluoroacetate were conducted in the presence of TEMPO, the formation of the expected products was suppressed, indicating that a radical intermediate was successfully trapped, thereby preventing it from continuing in the reaction pathway. researchgate.net
Time-resolved spectroscopy is another powerful technique for studying reaction mechanisms by observing the formation and decay of short-lived intermediates on very fast timescales (from femtoseconds to seconds). nottingham.ac.uknih.gov Techniques like time-resolved infrared (TRIR) and transient absorption (TA) spectroscopy can provide structural and kinetic information about species such as excited states, radical ions, and other reactive intermediates. nih.govresearchgate.net While specific time-resolved spectroscopic studies on this compound are not prominent in the literature, the methodology is highly applicable for investigating the dynamics of the difluoroacetyl radical or potential organometallic intermediates in its reactions. nottingham.ac.uk
Table 2: Experimental Techniques for Mechanistic Investigation Click on a row to view more details.
| Technique | Principle | Information Gained |
|---|---|---|
| Radical Trapping with EPR | A spin trap reacts with a transient radical to form a stable radical adduct, which is then detected by Electron Paramagnetic Resonance (EPR) spectroscopy. nih.govnih.gov | Direct evidence for the existence of specific radical intermediates. nih.gov |
| Time-Resolved Spectroscopy | A "pump" laser pulse initiates a reaction, and a "probe" pulse monitors the spectral changes over time, allowing for the detection of short-lived species. nih.govnih.gov | Kinetic data on the formation and decay of reaction intermediates; structural information about transient species. researchgate.net |
DFT Calculations in Reaction Mechanism Elucidation
Density Functional Theory (DFT) has become one of the most widely used computational methods for studying reaction mechanisms in organic and organometallic chemistry due to its favorable balance of accuracy and computational cost. sumitomo-chem.co.jpsciforum.net DFT calculations are instrumental in exploring the potential energy surfaces of reactions involving this compound.
DFT studies can provide critical insights into:
Structural Details: Optimizing the geometries of all species along the reaction coordinate to understand the structural changes that occur. sumitomo-chem.co.jp
Regioselectivity and Stereoselectivity: Explaining why a reaction proceeds via a particular pathway to form one constitutional isomer or stereoisomer over others. For example, DFT can be used to compare the activation barriers for competing pathways, with the lowest-energy path being the most favored. pku.edu.cn
Role of Catalysts: Modeling the interaction between the reactants and a catalyst to understand how the catalyst lowers the activation energy and controls the reaction outcome. mdpi.com
In the study of Suzuki-Miyaura reactions, for example, DFT modeling has been used to provide reasonable mechanisms that account for surprising regioselectivity and the formation of unexpected products. mdpi.com By analyzing the relevant intermediates, calculations can explain why certain reaction pathways are favored over others. pku.edu.cn For reactions involving this compound, DFT is an ideal tool to compare, for instance, a radical-mediated pathway versus a nucleophilic substitution pathway, helping to rationalize experimental observations under different conditions. thieme-connect.com
Environmental and Degradation Studies
Degradation Pathways in Environmental Matrices
The degradation of Methyl Bromodifluoroacetate in the environment can occur through both non-biological (abiotic) and biological (biotic) processes. These pathways are crucial for determining the persistence and potential long-term impact of the compound.
Abiotic degradation involves the chemical transformation of a substance without the involvement of living organisms. For this compound, the primary abiotic degradation pathways are hydrolysis and photolysis.
Hydrolysis : The ester linkage in this compound is susceptible to hydrolysis, a chemical reaction with water. This process would break the ester bond to yield Bromodifluoroacetic acid and methanol. The rate of hydrolysis can be influenced by factors such as pH and temperature. encyclopedia.pub Studies on related compounds, such as phenyl bromodifluoroacetate, have noted that hydrolysis is a primary decomposition pathway when the compound is exposed to moisture. kuleuven.be While specific kinetic data for this compound is not extensively detailed in the literature, the chemical principles governing ester hydrolysis suggest this is a significant abiotic degradation route. encyclopedia.pubgoogle.com
Photolysis : Photolysis is the breakdown of chemical compounds by light. Organobromine compounds are often susceptible to photolytic cleavage of the carbon-bromine (C-Br) bond. Research has demonstrated that bromodifluoroacetate derivatives can be activated by light, often under photoredox catalysis, to generate difluoroacetyl radicals. acs.orgacs.org This reactivity indicates that sunlight could initiate the degradation of this compound in surface waters or on soil surfaces, breaking it down into smaller, potentially less harmful substances. rsc.orgnih.gov The process is a key step in several synthetic applications, highlighting the molecule's photosensitivity. sigmaaldrich.com Under fire conditions, hazardous decomposition products such as carbon monoxide, carbon dioxide, hydrogen bromide, and hydrogen fluoride (B91410) can be emitted. synquestlabs.com
Biotic degradation relies on the metabolic processes of microorganisms, such as bacteria and fungi, to break down organic compounds.
While specific research on the microbial degradation of this compound is limited, potential pathways can be inferred from its chemical structure and studies on analogous compounds. The ester group makes the molecule a potential substrate for microbial esterase enzymes, which are widespread in the environment. unibo.it These enzymes could catalyze the hydrolysis of the compound into bromodifluoroacetic acid and methanol.
Furthermore, studies on the biodegradation of the related fumigant methyl bromide show that soil microbes, particularly methanotrophic bacteria, can effectively degrade it. nih.gov The mechanisms involve oxidation and nucleophilic substitution reactions. usda.gov It is plausible that some microbial communities capable of metabolizing simple alkyl halides could also transform this compound, although the presence of fluorine atoms might alter the degradation rate and pathway. nih.govusda.gov Microbial degradation is a recognized pathway for many organic pollutants, often leading to their complete mineralization to carbon dioxide and water under the right conditions. researchgate.netfrontiersin.org
Environmental Fate and Transport
The environmental fate and transport of this compound describe its movement and distribution in the air, water, and soil. Direct studies on this specific compound are not widely available, but its behavior can be estimated by examining its physical properties and data from structurally similar chemicals like methyl bromide. nih.gov
Key factors influencing its transport include soil type, organic matter content, water content, and temperature. nih.gov For instance, compounds with higher soil organic matter sorption would be less mobile. Increased soil water content can reduce gas-phase diffusion, thereby slowing transport through soil pores. nih.gov As a volatile liquid, its movement between soil, water, and air compartments is a critical aspect of its environmental distribution. cymitquimica.comsynquestlabs.com The ultimate fate is determined by the interplay between transport processes and the rates of abiotic and biotic degradation.
Considerations for Green Chemistry
In recent years, this compound and its derivatives have gained attention as valuable reagents in the field of green and sustainable chemistry. acs.org Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rsc.org
This compound serves as a key building block in novel synthetic reactions that align with green chemistry principles, such as those promoted by photoredox catalysis. researchgate.netresearchgate.net These reactions often proceed under mild conditions (e.g., using visible light at room temperature), which reduces energy consumption compared to traditional methods requiring harsh conditions. acs.org The use of light as a traceless reagent and water as a potential solvent further enhances the sustainability of these processes. acs.org This compound is instrumental in atom-transfer radical addition (ATRA) reactions and C-H functionalization, which are highly atom-economical strategies for building complex molecules. rsc.orgacs.org
The table below summarizes selected green chemistry applications involving bromodifluoroacetate derivatives, showcasing their utility in sustainable synthesis.
| Reaction Type | Catalyst/Conditions | Substrates | Key Outcome | Reference(s) |
| Bromodifluoroacetylation | Copper catalyst, mild conditions | Alkenes | Regioselective formation of C-CF2 bonds without byproducts from direct C-H activation. | acs.org |
| Photoredox Catalysis | fac-Ir(ppy)3, Blue LED, Aqueous Media | Arylalkynoates, α-carbonyl radicals | Sustainable synthesis of 3-acylmethylated coumarins with high yields in water. | acs.org |
| Multicomponent Cascade | fac-Ir(ppy)3, Blue LED | Aryl amines, enaminones | Metal-free, one-pot synthesis of complex quinoline (B57606) derivatives. | researchgate.net |
| Ring Expansion | Metal-free, heat | 2H-Indazoles | Serves as a difluorocarbene source for skeletal editing to produce quinazolinones. | sciengine.com |
These innovative applications demonstrate how this compound can be used to advance the goals of green chemistry by enabling more efficient and environmentally benign synthetic routes to valuable chemical compounds. researchgate.netresearchgate.net
Q & A
Synthesis and Reactivity
Basic: How is Methyl Bromodifluoroacetate synthesized, and what are its primary applications in organic synthesis? this compound is typically synthesized via nucleophilic substitution of bromine in bromodifluoroacetyl precursors with methanol under controlled conditions. It serves as a versatile reagent for introducing difluoromethyl (-CF₂-) groups, particularly in cyclopropanation reactions and heterocycle synthesis. For example, analogous to ethyl bromodifluoroacetate, it can act as a difluorocarbene precursor in the presence of copper catalysts or strong bases . Key applications include the synthesis of gem-difluorocyclopropanes, which are valuable in medicinal chemistry for their metabolic stability .
Advanced: What are the mechanistic considerations when using this compound as a difluorocarbene precursor in cyclopropanation reactions? Mechanistic studies on ethyl bromodifluoroacetate suggest that difluorocarbene generation occurs via base-mediated dehalogenation, forming a reactive intermediate that inserts into alkenes. For the methyl analog, similar pathways are hypothesized, where coordination with transition metals (e.g., copper) stabilizes the carbene intermediate. Computational studies (DFT) indicate that fluorine's electron-withdrawing effects polarize the C-Br bond, facilitating nucleophilic attack and carbene release . Researchers must optimize base strength (e.g., K₂CO₃ vs. NaH) and solvent polarity to balance reaction rates and selectivity.
Safety and Handling
Basic: What safety protocols are essential for handling this compound in laboratory settings? this compound is a flammable liquid (flash point: 6.6°C) and requires storage at 2–8°C in airtight containers away from ignition sources . Use chemical-resistant gloves (e.g., nitrile, JIS T 8116 standard), safety goggles, and fume hoods to prevent inhalation or skin contact. In case of spills, neutralize with inert absorbents and avoid water due to potential hydrolysis .
Advanced: How do the thermal decomposition products of this compound influence reaction design under high-temperature conditions? Thermal decomposition above 100°C generates toxic gases (CO, CO₂, HF), necessitating strict temperature control in reflux setups. For high-temperature reactions, employ closed systems with scrubbers to capture acidic byproducts. TGA analysis of similar esters shows decomposition onset at 110°C, suggesting reaction temperatures should remain below 90°C for safe operation .
Analytical Characterization
Basic: What analytical techniques are recommended for characterizing this compound and its reaction products? Gas chromatography-mass spectrometry (GC-MS) is ideal for purity assessment, leveraging its low boiling point (87.3°C at 760 mmHg) . ¹⁹F NMR (δ ~ -70 to -90 ppm) and ¹H NMR (δ 3.9–4.1 ppm for methyl ester) provide structural confirmation. IR spectroscopy can validate carbonyl (C=O) stretches (~1750 cm⁻¹) and C-F bonds (~1150 cm⁻¹) .
Advanced: How can NMR spectroscopy be optimized to resolve structural ambiguities in fluorinated intermediates derived from this compound? Use high-field NMR (≥400 MHz) with ¹⁹F-¹H coupling constants to differentiate between regioisomers. For complex mixtures, 2D experiments (e.g., HSQC, HMBC) clarify through-space fluorine interactions. Deuterated acetone or DMSO-d₆ are preferred solvents due to the compound's limited water solubility .
Reaction Design
Basic: What are effective strategies for controlling exothermic reactions involving this compound? Employ dropwise addition and ice baths to mitigate exothermicity during nucleophilic substitutions. Continuous flow reactors enhance heat dissipation in large-scale syntheses. Monitor reaction progress via in-situ IR or Raman spectroscopy to detect intermediate formation .
Advanced: How do competing reaction pathways (e.g., nucleophilic substitution vs. radical mechanisms) affect product distribution in reactions using this compound? Radical pathways dominate under UV light or AIBN initiation, yielding difluoromethylated products, while polar solvents favor SN2 mechanisms. Additives like TEMPO suppress radical side reactions. Kinetic studies using time-resolved spectroscopy can delineate pathway dominance .
Data Contradictions
Basic: How should researchers address discrepancies in reported physical properties (e.g., boiling point, solubility) of this compound? Cross-validate data using multiple sources: For example, boiling points range from 87.3°C ( ) to 97–98°C (), likely due to purity differences. Perform distillation under reduced pressure and characterize fractions via GC-MS. Solubility in ethanol/acetone is consistent across studies, but water insolubility requires confirmation via saturation tests .
Advanced: What methodologies validate the purity of this compound when commercial samples show batch-to-batch variability? Combine elemental analysis (C, H, Br) with quantitative ¹⁹F NMR using trifluoroacetic acid as an internal standard. LC-MS detects hydrolyzed byproducts (e.g., bromodifluoroacetic acid). Karl Fischer titration quantifies water content, critical for moisture-sensitive reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
